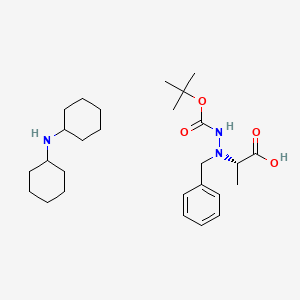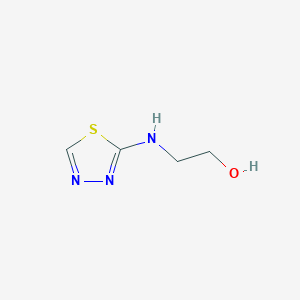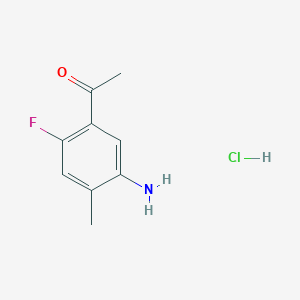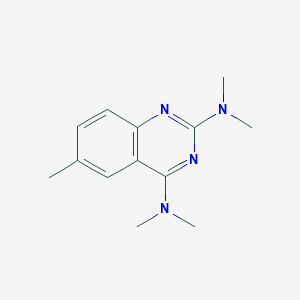
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine is a chemical compound with the molecular formula C13H18N4. It contains a total of 35 atoms, including 18 hydrogen atoms, 13 carbon atoms, and 4 nitrogen atoms . This compound is known for its unique structure, which includes multiple methyl groups attached to a quinazoline core.
準備方法
The synthesis of N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of quinazoline derivatives with methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
科学的研究の応用
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications .
類似化合物との比較
N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine can be compared with other similar compounds, such as:
N2,N2,N4,N4-Tetramethylquinazoline-2,4-diamine: This compound has a similar structure but lacks one methyl group. It exhibits different chemical and biological properties due to this structural difference.
N2,N2,N4,N4-Trimethylquinazoline-2,4-diamine: Another related compound with fewer methyl groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
2-N,2-N,4-N,4-N,6-pentamethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C13H18N4/c1-9-6-7-11-10(8-9)12(16(2)3)15-13(14-11)17(4)5/h6-8H,1-5H3 |
InChIキー |
DNIVCICGXJRNON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N=C2N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



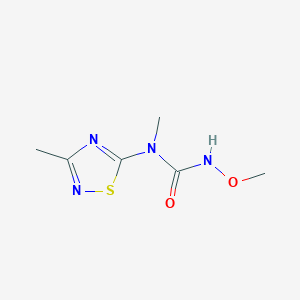
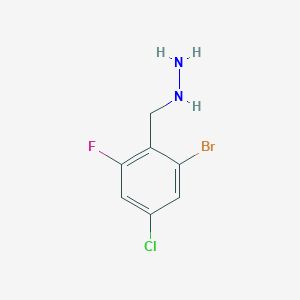

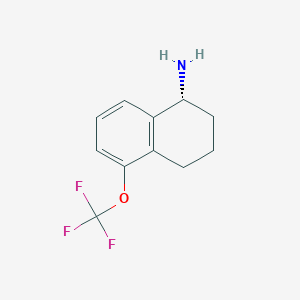
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
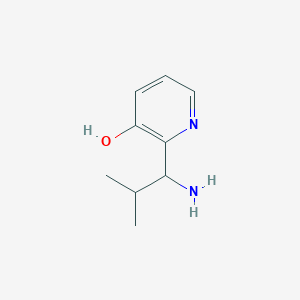
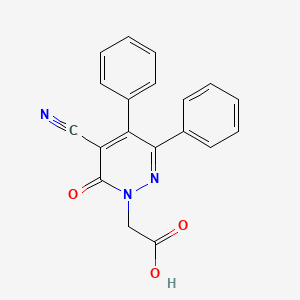
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
